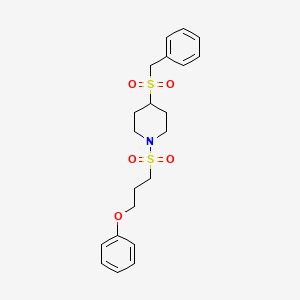

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-benzylsulfonyl-1-(3-phenoxypropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c23-28(24,18-19-8-3-1-4-9-19)21-12-14-22(15-13-21)29(25,26)17-7-16-27-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLFDDJJDXMFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl and phenoxypropylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or amines.

Scientific Research Applications

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Neurological Therapeutics

Patent Compound (4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine): This derivative, disclosed in a 2007 patent, replaces sulfonyl groups with a heterocyclyl-carbonyl group and a phenoxyalkoxy substituent. The patent highlights its application in Alzheimer’s disease, suggesting that sulfonyl modifications in the target compound might influence target selectivity or metabolic stability .

Sulfonamide-Containing Intermediates (Almotriptan Malate Intermediate)**

The Almotriptan intermediate (1-(4-hydrazinyl benzylsulfonyl)pyrrolidine hydrochloride) shares a benzylsulfonyl group but utilizes a pyrrolidine ring instead of piperidine. The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) reduces conformational flexibility, which may impact bioavailability or receptor engagement.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Therapeutic Area |

|---|---|---|---|---|

| 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine | C21H25NO5S2 | 465.5 | Dual sulfonyl, phenoxypropyl | Neurological disorders (inferred) |

| Patent Compound (Histamine H3 Antagonist) | Varies* | ~400–450 | Heterocyclyl-carbonyl, phenoxy | Alzheimer’s disease |

| Almotriptan Malate Intermediate | C12H18ClN3O3S | 319.8 | Benzylsulfonyl, pyrrolidine | Migraine |

| Benzyl 4-aminopiperidine-1-carboxylate | C13H18N2O2 | 234.3 | Benzyl-carboxylate | Undefined |

Key Research Findings and Implications

Sulfonyl vs. Carbonyl Groups: The dual sulfonyl groups in the target compound may enhance binding to polar enzymatic pockets compared to carbonyl-containing analogues, though this could reduce blood-brain barrier permeability .

Biological Activity

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both benzylsulfonyl and phenoxypropylsulfonyl groups attached to a piperidine ring, allows for diverse interactions within biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-benzylsulfonyl-1-(3-phenoxypropylsulfonyl)piperidine, with the following chemical structure representation:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors, influencing various cellular pathways. The compound's sulfonyl groups may play a crucial role in these interactions, enhancing its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies on piperidine derivatives have shown strong inhibitory effects against various bacterial strains such as Salmonella typhi and Staphylococcus aureus . The antibacterial mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds in this class have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission . Such inhibition can have therapeutic implications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

The sulfonamide moiety present in the compound has been associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties. Among them, compounds similar to this compound exhibited moderate to strong activity against E. coli and Bacillus subtilis, suggesting potential as therapeutic agents .

- Enzyme Inhibition Research : In a study focused on enzyme inhibitors, derivatives were tested for their ability to inhibit AChE. The results indicated that some compounds displayed IC50 values in the low micromolar range, highlighting their potential utility in treating conditions characterized by cholinergic dysfunction .

- Anticancer Studies : Investigations into the anticancer efficacy of piperidine derivatives revealed that certain compounds led to significant reductions in tumor size in animal models. The mechanism was attributed to enhanced apoptosis and inhibition of angiogenesis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)phenyl acetic acid | Benzene ring with ether linkage | Moderate antibacterial activity |

| N′,N′-Bis(2-hydroxy-3-phenoxypropyl)benzohydrazide | Benzohydrazide structure | Anticancer properties |

| 4-Benzoyl-piperidine derivatives | Piperidine core with carbonyl groups | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.